molecular formula C21H18F2N2OS B2877076 2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898433-44-8

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2877076
CAS No.: 898433-44-8
M. Wt: 384.44
InChI Key: OAGSYBVKQKZWJH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates both indole and thiophene heterocyclic systems, which are privileged scaffolds in drug discovery known to confer bioactivity across a range of biological targets . The indole moiety, in particular, is a common feature in numerous compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties . The primary research value of this compound is hypothesized to lie in its potential as an inhibitor of kinase enzymes, based on its structural similarity to other reported N-(thiophen-2-yl)benzamide derivatives. Specifically, analogs within this chemical class have been identified through virtual screening and synthesis as potent and selective inhibitors of the BRAF(V600E) kinase . The BRAF(V600E) mutation is a key driver in approximately 8% of all human malignancies, including about 50% of melanomas, making it a critical therapeutic target . Researchers can utilize this compound as a chemical tool to probe the MAPK signaling pathway and investigate novel approaches for targeted cancer therapy. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGSYBVKQKZWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, with fluorine atoms at the 2 and 6 positions of the benzamide ring, which may enhance its pharmacological profile. The presence of indole and thiophene moieties further contributes to its diverse biological properties.

The molecular formula of this compound is C21H18F2N2OS, with a molecular weight of 384.44 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H18F2N2OS
Molecular Weight384.44 g/mol
CAS Number898433-44-8

The biological activity of this compound is believed to be influenced by its electronic structure, particularly due to the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the indole and thiophene rings. This unique arrangement may facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Some indole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections.
  • CNS Activity : Given the indole structure's similarity to serotonin, there is potential for neuropharmacological effects, possibly influencing mood and behavior.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • A study on indole derivatives indicated their ability to inhibit specific cancer cell lines effectively, with IC50 values ranging from 1 to 10 µM depending on the structural modifications made to the indole moiety .
  • Another research highlighted the anti-inflammatory potential of similar benzamide compounds in reducing cytokine levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

CompoundActivity TypeIC50 (µM)
Indole derivative AAnticancer5
Indole derivative BAnti-inflammatory3
Benzamide analog CAntimicrobial8

These results indicate that small changes in chemical structure can significantly impact efficacy against various biological targets.

Comparison with Similar Compounds

Structural and Functional Implications

Property Target Compound Rip-B Compound 15 Analog 5
Benzamide Substitution 2,6-difluoro None None 2,6-dichloro
Amide Substituent Indolin-thiophen ethyl 3,4-Dimethoxyphenyl ethyl Pyridinylamino-thienyl Chloroethyl
Lipophilicity (Predicted) High (fluorine + thiophene) Moderate (methoxy) High (thienyl + sulfur) High (chlorine)
Metabolic Stability High (fluorine) Moderate Moderate Low (chlorine)

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